(2S)-2-amino-5-(carbamimidoylsulfanyl)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

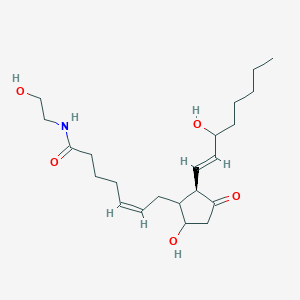

- Thioarginin (Hydrobromid) ist ein kolorimetrisches Substrat für Arginase , ein Enzym, das eine entscheidende Rolle im Harnstoffzyklus spielt.

- Arginase hydrolysiert Thioarginin und setzt 2-Amino-5-Mercaptovaleriansäure frei. Dieses Produkt reagiert mit DTNB (Ellman-Reagenz) unter Bildung von 2-Nitro-5-Thiobenzoat , das durch kolorimetrische Detektion bei 412 nm quantifiziert werden kann. Diese Messung dient als Indikator für die Arginase-Aktivität .

Vorbereitungsmethoden

- Die Syntheseroute für Thioarginin (Hydrobromid) beinhaltet die Reaktion von L-Norvalin mit Aminoiminomethylthio (SCCCN@H=O) in Gegenwart von Bromwasserstoffsäure (HBr).

- Industrielle Produktionsverfahren können variieren, der entscheidende Schritt bleibt jedoch die Bildung der Thioargininverbindung.

Analyse Chemischer Reaktionen

- Thioarginin unterliegt in erster Linie einer Hydrolyse durch Arginase, was zur Freisetzung von 2-Amino-5-Mercaptovaleriansäure führt.

- Häufige Reagenzien sind Bromwasserstoffsäure (HBr) und das Arginase-Enzym selbst.

- Das Hauptprodukt, das gebildet wird, ist 2-Amino-5-Mercaptovaleriansäure.

Wissenschaftliche Forschungsanwendungen

Biochemie und Enzymologie: Thioarginin dient als wertvolles Substrat zur Untersuchung der Arginase-Aktivität in vitro.

Metabolismusforschung: Forscher verwenden es, um den Arginin-Stoffwechsel und seine Auswirkungen auf verschiedene physiologische Prozesse zu untersuchen.

Arzneimittelentwicklung: Das Verständnis der Hemmung von Arginase durch Thioarginin kann zu potenziellen therapeutischen Strategien führen.

Wirkmechanismus

- Thioarginin hemmt Arginase, indem es an dessen aktives Zentrum bindet und so die Hydrolyse von Arginin verhindert.

- Das molekulare Ziel ist das Arginase-Enzym selbst, und der Weg beinhaltet die Blockierung der Umwandlung von Arginin in Harnstoff und L-Ornithin.

Wirkmechanismus

- Thioarginine inhibits arginase by binding to its active site, preventing the hydrolysis of arginine.

- The molecular target is the arginase enzyme itself, and the pathway involves blocking the conversion of arginine to urea and L-ornithine.

Vergleich Mit ähnlichen Verbindungen

- Thioarginin zeichnet sich durch seine spezifische Interaktion mit Arginase aus.

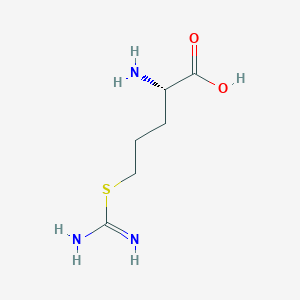

- Zu den ähnlichen Verbindungen gehört Nω-Hydroxy-L-Arginin (NOHA) , das ebenfalls mit Arginase interagiert, aber als Zwischenprodukt in der Stickstoffoxidsynthase (NOS)-Aktivität dient .

Eigenschaften

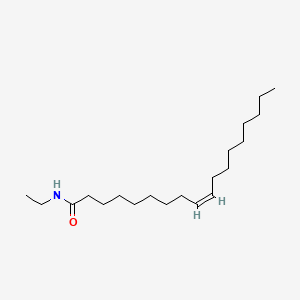

IUPAC Name |

(2S)-2-amino-5-carbamimidoylsulfanylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-12-6(8)9/h4H,1-3,7H2,(H3,8,9)(H,10,11)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLUHPKQYRNGFP-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CSC(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CSC(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(3-hydroxy)-1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]-butanoicacid](/img/structure/B7852430.png)

![7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852444.png)

![potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B7852456.png)

![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B7852511.png)

![1,3-Didecyl-5-[3-(1,3-didecylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2-propenylidene]dihydro-2-thioxo-4,6-(1H,5H)-pyrimidinedione](/img/structure/B7852525.png)